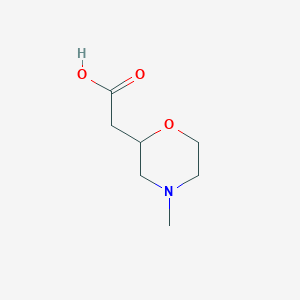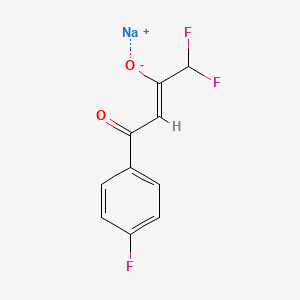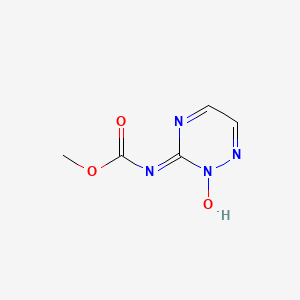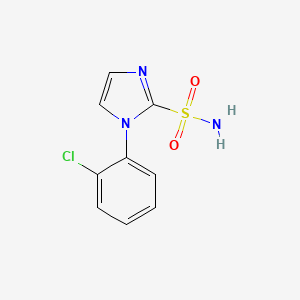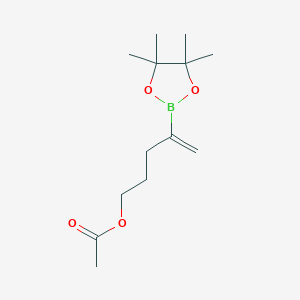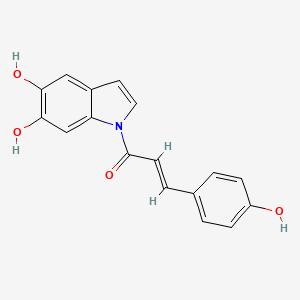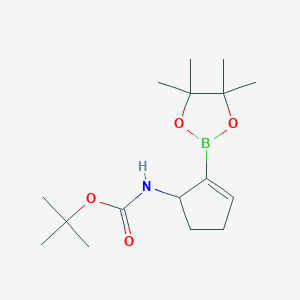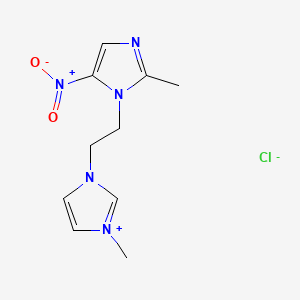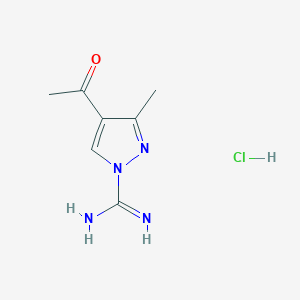
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl and methyl groups, and a carboximidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 3-methyl-1H-pyrazole-4-carboximidamide with acetyl chloride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-1H-pyrazole-4-carboximidamide and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at a temperature range of 0-5°C.
Procedure: The acetyl chloride is added dropwise to a solution of 3-methyl-1H-pyrazole-4-carboximidamide in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same starting materials and reaction conditions as the laboratory-scale synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base, such as triethylamine, at room temperature.
Major Products
科学的研究の応用
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride: A closely related compound with similar chemical properties and applications.
3-Methyl-1H-pyrazole-4-carboximidamide hydrochloride: Another pyrazole derivative with comparable reactivity and uses.
4-Acetyl-1H-pyrazole-1-carboximidamide hydrochloride: A structurally similar compound with different substitution patterns.
Uniqueness
4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of enzyme inhibition mechanisms.
特性
分子式 |
C7H11ClN4O |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
4-acetyl-3-methylpyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4O.ClH/c1-4-6(5(2)12)3-11(10-4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChIキー |
PIYKNPMEJJYXJD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=O)C)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


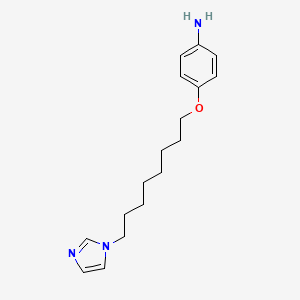
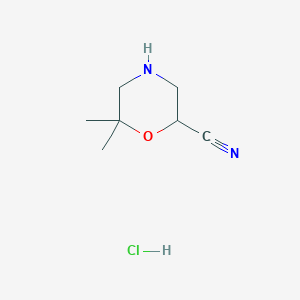
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
